Chemical properties of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid
Chemical properties of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid
Introduction
In the landscape of modern medicinal chemistry and peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced efficacy, stability, and target specificity. Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid is a specialized building block that offers unique structural and chemical properties for this purpose. As a β-amino acid, it introduces conformational constraints into peptide backbones, influencing secondary structure and resistance to enzymatic degradation. The presence of the 3-pyridyl moiety provides a versatile functional handle for modulating solubility, engaging in specific hydrogen-bonding interactions, or acting as a coordination site for metal ions.
This guide provides a comprehensive overview of the core chemical properties of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid, focusing on its practical application in solid-phase peptide synthesis (SPPS). We will delve into the causality behind standard protocols, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.
Physicochemical and Structural Properties
Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid is supplied as a stable, often lyophilized powder, whose core utility is defined by its distinct chemical moieties: the base-labile Fmoc protecting group, the chiral β-amino acid backbone, and the functional pyridyl side chain.
| Property | Value | Source(s) |
| CAS Number | 269396-66-9 | [1] |
| Molecular Formula | C₂₄H₂₂N₂O₄ | [2][3] |
| Molecular Weight | 402.45 g/mol | [2] |
| Appearance | Lyophilized powder or solid | [3][4] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store at -20°C upon receipt | [3] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DCM) | [5][6] |
The strategic combination of the fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection with the butyric acid structure makes this compound ideally suited for the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.[7] This strategy relies on the stability of the Fmoc group to acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains, which can be removed in the final cleavage step without premature deprotection of the N-terminus during chain elongation.[5][8]
Core Chemical Reactivity in Peptide Synthesis
The utility of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid is centered on two key reactions: the selective removal of the Fmoc group to expose the amine for chain elongation, and the activation of the C-terminal carboxylic acid to form a peptide bond.
Nα-Fmoc Group Deprotection
The Fmoc group is the cornerstone of the most widely used orthogonal protection scheme in SPPS.[5] Its removal is achieved under mild basic conditions, which do not affect the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) or the acid-sensitive linkers used to anchor the peptide to the resin.[7]
The mechanism is a classic base-induced β-elimination.[9][] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction that cleaves the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[5] The piperidine then acts as a scavenger, forming a stable adduct with the electrophilic DBF, preventing it from reacting with the newly liberated amine.[11]
Caption: Workflow for Fmoc group deprotection in SPPS.
Field-Proven Protocol for Fmoc Deprotection:
-
Resin Swelling and Washing: Place the Fmoc-protected peptide-resin in a suitable reaction vessel. Wash thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL per 300 mg resin) to swell the resin beads and remove any residual reagents from the previous step.[12]
-
Deprotection Reaction: Add a solution of 20% (v/v) piperidine in DMF to the resin.[12] Agitate via nitrogen bubbling or mechanical shaking for 5-10 minutes. Drain the solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group, which can sometimes be sluggish in "difficult" sequences.[13]
-
Thorough Washing: Drain the cleavage solution and wash the resin extensively with DMF (at least 5 x 5 mL per 300 mg resin). This step is critical to completely remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the subsequent coupling step.[12]
-
Confirmation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[9]
Carboxylic Acid Activation and Peptide Coupling
Following Fmoc deprotection, the free N-terminal amine of the resin-bound peptide is ready to be coupled with the carboxylic acid of the incoming Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid. To facilitate the formation of a stable amide bond, the carboxylic acid must first be converted into a more reactive species. This is achieved using a coupling agent.
Modern peptide synthesis predominantly employs aminium/uronium or phosphonium salt-based coupling reagents such as HBTU, HATU, HCTU, or PyBOP.[9][] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a highly reactive acyl-uronium intermediate or an active ester (e.g., HOBt or Oxyma ester).[9] This activated species is then susceptible to nucleophilic attack by the free amine of the peptide-resin, resulting in peptide bond formation.
Caption: General workflow for amino acid activation and coupling.
Field-Proven Protocol for Peptide Coupling (using HCTU):
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. The equivalents are increased for longer or more sterically hindered peptides.[12] Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from the previous step.
-
Reaction Monitoring: Agitate the mixture for 1-4 hours at room temperature.[12] Longer coupling times may be necessary for difficult sequences. The success of the coupling can be checked with a negative ninhydrin test, indicating the absence of free amines.
-
Washing: After the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Analytical Characterization
Rigorous quality control is essential when using non-standard amino acids. The identity, purity, and integrity of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid should be confirmed before its use in synthesis.
| Analysis Method | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Assess purity and detect potential impurities (e.g., free amino acid, dipeptides).[14] | A major peak corresponding to the product with purity typically >95%. |
| Mass Spectrometry (MS) | Confirm molecular weight and identity. | Detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 403.45). |
| NMR Spectroscopy | Confirm chemical structure and stereochemistry. | Characteristic peaks corresponding to the Fmoc, pyridyl, and butyric acid protons and carbons. |
The presence of impurities such as free amino acid or dipeptides can lead to deletion or insertion sequences in the final peptide product.[14][15] Similarly, trace amounts of acetic acid from the manufacturing process can act as a capping agent, leading to truncated sequences.[14] Therefore, using a high-purity building block is crucial for a successful synthesis.
Applications in Research and Drug Development
The incorporation of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid into peptide sequences is a deliberate strategy to impart specific, desirable properties.
-
Peptidomimetic Design: As a β-amino acid, it creates a more flexible backbone with an additional carbon atom compared to natural α-amino acids. This modification can induce unique folding patterns (e.g., helices, sheets) and significantly enhances resistance to proteolytic degradation by common peptidases, thereby increasing the in-vivo half-life of a peptide therapeutic.
-
Modulation of Physicochemical Properties: The pyridyl group is a key functional feature. It is a weak base and a hydrogen bond acceptor, which can be used to increase the aqueous solubility of a hydrophobic peptide sequence or to establish critical interactions with a biological target.
-
Introduction of a Metal-Binding Site: The nitrogen atom of the pyridine ring can act as a ligand for metal ions, making this building block valuable for designing metallopeptides or diagnostic agents.
-
Scaffold for Drug Discovery: Butyric acid and its derivatives are known to possess a range of biological activities, including roles as histone deacetylase (HDAC) inhibitors.[16] Incorporating this scaffold could serve as a starting point for developing novel small molecule or peptide-based drugs targeting various diseases.[16][17] The strategic placement of functional groups, like the pyridyl moiety, can further tune the activity and selectivity of the resulting compound.[18]
Conclusion
Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid is a high-value chemical tool for the advanced peptide chemist and drug developer. Its well-defined chemical reactivity, centered on the robust and predictable Fmoc SPPS strategy, allows for its reliable incorporation into synthetic peptides. The resulting modifications to the peptide backbone and the introduction of a functional pyridyl side chain provide a powerful means to enhance proteolytic stability, modulate physicochemical properties, and introduce novel functionalities. A thorough understanding of its properties and the causality behind the synthetic protocols is essential for harnessing its full potential in the creation of next-generation peptide therapeutics and research probes.
References
-
Ningbo Inno Pharmchem Co., Ltd. Fmoc-Protected Amino Acids: A Modern Approach to Peptide Synthesis. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Global Substance Registration System (GSRS). FMOC-(R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTYRIC ACID. [Link]
-
PubChem. Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid. [Link]
-
Machado de-Oliveira, M. et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology™, vol 73. Humana Press. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Inxight Drugs. Fmoc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. [Link]
-
White Rose Research Online. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. [Link]
-
Isidro-Llobet, A. et al. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Combinatorial Science. [Link]
-
Biological Magnetic Resonance Bank. Butyric Acid at BMRB. [Link]
-
Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
Echo BioSystems. Fmoc-(R)-3-Amino-4-(4- pyridyl)-butyric acid. [Link]
-
Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
PubMed. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. [Link]
-
OSTI.gov. Butyric acid: Applications and recent advances in its bioproduction. [Link]
Sources
- 1. FMOC-(R)-3-AMINO-4-(3-PYRIDYL)-BUTYRIC ACID | 269396-66-9 [chemicalbook.com]
- 2. Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid | C24H22N2O4 | CID 7009801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-(R)-3-Amino-4-(4- pyridyl)-butyric acid [echobiosystems.com]
- 4. Fmoc-(R)-3-amino-4-(4-trifluoromethylphenyl)-butyric acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. nbinno.com [nbinno.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 11. renyi.hu [renyi.hu]
- 12. chem.uci.edu [chem.uci.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. mdpi.com [mdpi.com]
